molecular formula C15H28O4 B14708119 Diethyl undecanedioate CAS No. 22543-29-9

Diethyl undecanedioate

Katalognummer: B14708119
CAS-Nummer: 22543-29-9
Molekulargewicht: 272.38 g/mol
InChI-Schlüssel: QEPPKIXGZIXTEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl undecanedioate is an organic compound with the molecular formula C13H24O4. It is an ester derived from undecanedioic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl undecanedioate can be synthesized through the esterification of undecanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Undecanedioic acid+2EthanolDiethyl undecanedioate+Water\text{Undecanedioic acid} + 2 \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Undecanedioic acid+2Ethanol→Diethyl undecanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where undecanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl undecanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanedioic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: It can react with other alcohols to form different esters in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Undecanedioic acid and ethanol.

    Reduction: Undecanediol.

    Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Diethyl undecanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Polymer Chemistry: It can be used in the production of polyesters and other polymeric materials.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: It can be used in studies involving ester hydrolysis and enzyme activity.

Wirkmechanismus

The mechanism of action of diethyl undecanedioate in chemical reactions typically involves the ester functional group. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of undecanedioic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl undecanedioate: Similar in structure but with methyl groups instead of ethyl groups.

    Diethyl adipate: Another ester with a shorter carbon chain.

    Diethyl malonate: An ester with two ester groups on adjacent carbons.

Uniqueness

Diethyl undecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it suitable for specific applications in polymer chemistry and organic synthesis where longer chain lengths are advantageous.

Eigenschaften

CAS-Nummer

22543-29-9

Molekularformel

C15H28O4

Molekulargewicht

272.38 g/mol

IUPAC-Name

diethyl undecanedioate

InChI

InChI=1S/C15H28O4/c1-3-18-14(16)12-10-8-6-5-7-9-11-13-15(17)19-4-2/h3-13H2,1-2H3

InChI-Schlüssel

QEPPKIXGZIXTEY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCCCCCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.